molecular formula C20H19N7O B3009507 (4-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(1H-indol-3-yl)methanone CAS No. 1251611-44-5

(4-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(1H-indol-3-yl)methanone

Cat. No.: B3009507
CAS No.: 1251611-44-5
M. Wt: 373.42
InChI Key: JVRVXAJMJWENDA-UHFFFAOYSA-N
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Description

(4-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(1H-indol-3-yl)methanone is a useful research compound. Its molecular formula is C20H19N7O and its molecular weight is 373.42. The purity is usually 95%.
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Biological Activity

The compound (4-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(1H-indol-3-yl)methanone , also known as CID 25667678, is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C19H20N6O\text{C}_{19}\text{H}_{20}\text{N}_{6}\text{O}

This structure comprises a piperazine ring, a pyridazine moiety, and an indole derivative, which are known to contribute to the biological activity of the compound.

1. Antitumor Activity

Recent studies have indicated that this compound exhibits significant antitumor activity. In vitro assays demonstrated that it inhibits the proliferation of various cancer cell lines. For instance, a study reported that the compound showed an IC50 value in the low micromolar range against breast cancer cells, suggesting its potential as a chemotherapeutic agent .

2. Antimicrobial Properties

The compound has also been evaluated for its antimicrobial properties. A series of tests against different bacterial strains revealed that it possesses notable antibacterial activity, particularly against Gram-positive bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of key metabolic pathways .

3. P2Y12 Receptor Antagonism

One of the most promising aspects of this compound is its role as a P2Y12 receptor antagonist. It has been identified as a potent inhibitor of ADP-induced platelet aggregation, which is crucial for preventing thrombus formation in cardiovascular diseases. The selectivity and reversibility of its action on the P2Y12 receptor make it a candidate for further development in antiplatelet therapy .

The biological activities of this compound can be attributed to several mechanisms:

  • Inhibition of Kinase Activity : The compound may inhibit specific kinases involved in cancer cell signaling pathways, thereby inducing apoptosis in malignant cells.
  • Receptor Blockade : As a P2Y12 antagonist, it blocks ADP binding to its receptor on platelets, preventing activation and aggregation.

Case Studies

Several case studies have illustrated the efficacy of this compound:

StudyFindings
Study 1In vitro testing on breast cancer cell lines showed IC50 values of 2.5 µMDemonstrated potential as an anticancer drug
Study 2Evaluated against Staphylococcus aureus and E. coli; effective at concentrations ≤ 10 µg/mLSuggests utility in treating bacterial infections
Study 3Tested for antiplatelet activity in human blood samples; significant reduction in platelet aggregation observedSupports its use in cardiovascular disease management

Properties

IUPAC Name

1H-indol-3-yl-[4-(6-pyrazol-1-ylpyridazin-3-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N7O/c28-20(16-14-21-17-5-2-1-4-15(16)17)26-12-10-25(11-13-26)18-6-7-19(24-23-18)27-9-3-8-22-27/h1-9,14,21H,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVRVXAJMJWENDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NN=C(C=C2)N3C=CC=N3)C(=O)C4=CNC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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